11-Methyl-11H-benzo[a]carbazole-3,9-diol
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Overview
Description
11H-Benzo[a]carbazole-3,9-diol, 11-methyl- is a polycyclic aromatic compound with a complex structureThe compound’s molecular formula is C16H11N, and it has a molecular weight of 217.27 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11H-Benzo[a]carbazole-3,9-diol, 11-methyl- typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of strong acids or bases as catalysts, high temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for yield and purity, often using automated systems to control reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
11H-Benzo[a]carbazole-3,9-diol, 11-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to remove oxygen-containing groups or reduce double bonds.
Substitution: Common in aromatic compounds, where hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while substitution reactions can produce halogenated compounds .
Scientific Research Applications
11H-Benzo[a]carbazole-3,9-diol, 11-methyl- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 11H-Benzo[a]carbazole-3,9-diol, 11-methyl- involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. For example, it may bind to DNA or proteins, altering their function and leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Benzo[a]carbazole: The parent compound, known for its aromatic properties.
3,6-Dimethyl-9H-carbazole: A methylated derivative with similar structural features.
7H-Dibenzo[c,g]carbazole: Another polycyclic aromatic compound with comparable properties.
Uniqueness
11H-Benzo[a]carbazole-3,9-diol, 11-methyl- is unique due to its specific functional groups and structural configuration.
Properties
CAS No. |
100166-45-8 |
---|---|
Molecular Formula |
C17H13NO2 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
11-methylbenzo[a]carbazole-3,9-diol |
InChI |
InChI=1S/C17H13NO2/c1-18-16-9-12(20)4-7-14(16)15-5-2-10-8-11(19)3-6-13(10)17(15)18/h2-9,19-20H,1H3 |
InChI Key |
DLIDFTRINMTGCL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2)O)C3=C1C4=C(C=C3)C=C(C=C4)O |
Origin of Product |
United States |
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